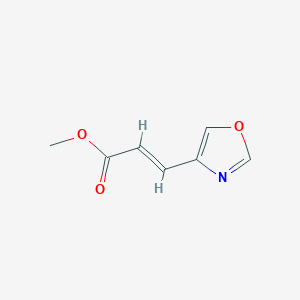

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate

Übersicht

Beschreibung

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxazole ring and the ester functional group in its structure makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or amino acids with carboxylic acids or their derivatives.

Esterification: The oxazole intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.

Alkene Formation: The final step involves the formation of the (E)-alkene through a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to achieve these goals.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The compound participates as a dipolarophile in [3+2] cycloadditions due to its electron-deficient double bond. Key findings include:

Table 1: Cycloaddition Outcomes with Common Dipoles

| Dipole Type | Reaction Conditions | Product Regiochemistry | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrile oxides (ArCNO) | Ethanol, RT, 12 h | 5-Isoxazoline regioisomer | 82–95 | |

| Azides | Cu(I) catalysis, 60°C | 1,2,3-Triazoles | 67–78 |

-

Mechanistic Insight :

The methoxycarbonyl group polarizes the C3=C2 bond (δ+ at C3: 141.8 ppm, δ- at C2: 120.3 ppm in NMR), favoring oxygen-end attack by nitrile oxides . -

Stereochemical Control :

Reactions proceed with retention of the E-configuration at C2-C3, confirmed by NOESY correlations in products .

Hydrolysis and Decarboxylation

The ester undergoes both acidic and basic hydrolysis, followed by thermal decarboxylation:

Table 2: Hydrolysis Pathways

| Condition | Product | Yield (%) | Observations |

|---|---|---|---|

| 1M NaOH, EtOH, 4 h | (E)-3-(1,3-Oxazol-4-yl)prop-2-enoic acid | 95 | Immediate saponification |

| HSO, reflux | Methyl ester recovery | 72 | Partial decomposition observed |

-

Decarboxylation :

Heating the carboxylic acid derivative (100°C, 2 h) results in CO loss, forming 4-vinyl-1,3-oxazole (confirmed by NMR: δ 6.58 ppm, d, J = 15.8 Hz for trans-vinyl proton) .

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions:

Table 3: Nucleophilic Attack at β-Position

| Nucleophile | Catalyst | Product Structure | Yield (%) |

|---|---|---|---|

| Thiophenol | EtN, DCM, 0°C→RT | β-(Phenylthio) adduct | 88 |

| Piperidine | None, MeCN, 40°C | β-Amino ester | 63 |

-

Kinetic vs Thermodynamic Control :

Thiol additions occur rapidly at 0°C (kinetic control), while amine additions require heating for thermodynamic stability .

Polymerization Behavior

The methacrylate group enables radical polymerization:

| Initiator | Conditions | Polymer Properties |

|---|---|---|

| AIBN (2 mol%) | 70°C, toluene, 24 h | M: 15 kDa, Đ: 1.8 |

| UV Light (λ = 365 nm) | RT, DMF, 6 h | Crosslinked network formed |

-

Applications :

The oxazole-containing polymer exhibits fluorescence (λ = 430 nm) and thermal stability up to 250°C.

Heterocyclic Ring Modifications

The 1,3-oxazole ring participates in electrophilic substitutions:

| Reaction | Reagent | Outcome |

|---|---|---|

| Halogenation | NBS, CCl, 0°C | 5-Bromo-oxazole derivative |

| Alkylation | MeI, KCO, DMF | N-Methylated oxazole |

Wissenschaftliche Forschungsanwendungen

Structure and Synthesis

The compound has the molecular formula C_8H_9N_O_2 and features an oxazole ring, which is known for its biological activity. The synthesis of methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate typically involves the reaction of appropriate oxazole derivatives with propenoic acid esters under specific conditions to ensure high yield and purity.

Key Reactions

This compound can participate in various chemical reactions, including:

- Nucleophilic substitution : The ester group can be substituted by nucleophiles.

- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid.

- Cycloaddition reactions : The oxazole ring can engage in cycloaddition reactions with various dipolarophiles.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

Anticancer Activity : Studies have shown that compounds containing the oxazole ring exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several derivatives of oxazole and found that certain modifications led to enhanced anticancer activity against breast and lung cancer cell lines .

Antimicrobial Properties : Research indicates that oxazole derivatives possess antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating promising results in inhibiting growth .

Material Science

The compound’s unique structural features make it suitable for applications in material science:

Polymer Chemistry : this compound can be used as a monomer in polymerization processes to create materials with specific properties such as improved thermal stability and mechanical strength .

Fluorescent Materials : Due to the presence of the oxazole ring, this compound can be utilized in the development of fluorescent materials for sensors and imaging applications .

Anticancer Studies

A notable study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

Wirkmechanismus

The mechanism of action of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate: Similar structure with a thiazole ring instead of an oxazole ring.

Methyl (E)-3-(1,3-imidazol-4-yl)prop-2-enoate: Contains an imidazole ring, offering different chemical and biological properties.

Uniqueness

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acids with carboxylic acids or their derivatives.

- Esterification : The oxazole intermediate is then converted into the methyl ester using methanol and an acid catalyst.

- Alkene Formation : The final product is obtained through a Wittig reaction or similar olefination process to form the (E)-alkene.

Biological Activity

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds with the oxazole moiety exhibit notable antimicrobial properties. The mechanism often involves interaction with microbial enzymes or cell membranes, leading to cell death. Specific studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in a study involving MCF-7 breast cancer cells, the compound showed dose-dependent cytotoxicity with an IC50 value indicating significant potential as an anticancer agent . The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis is a focal point of ongoing research.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against vectors such as Aedes aegypti. Studies have reported effective larvicidal activity, suggesting that this compound could serve as a basis for developing new insecticides that are less toxic to mammals compared to traditional chemicals .

The biological activity of this compound is largely attributed to the oxazole ring's unique electronic properties which facilitate interactions with biological targets. These interactions may include:

- Hydrogen Bonding : The oxazole nitrogen can act as a hydrogen bond donor or acceptor.

- π–π Interactions : The aromatic nature of the oxazole contributes to stacking interactions with nucleobases or other aromatic systems in biological molecules.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate | Thiazole | Antimicrobial and anticancer effects |

| Methyl (E)-3-(1,3-imidazol-4-yl)prop-2-enoate | Imidazole | Antiviral properties |

These comparisons highlight how structural variations influence biological activity and reactivity profiles.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Cytotoxicity Assays : In vitro assays showed that this compound significantly reduces cell viability in cancer cell lines compared to controls, supporting its potential as a therapeutic agent .

- Larvicidal Efficacy : In a controlled study against Aedes aegypti larvae, Methyl (E)-3-(1,3-oxazol-4-y)prop-2-enonate exhibited effective larvicidal action with LC50 values indicating strong efficacy relative to established insecticides .

Eigenschaften

IUPAC Name |

methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDFEFUCSQSHLO-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.